2-Cyanoethyl 3-oxohexanoate

Physicochemical profiling Lipophilicity ADME prediction

2-Cyanoethyl 3-oxohexanoate (C₉H₁₃NO₃, MW 183.20 g/mol) is a bifunctional β-keto ester bearing a 2-cyanoethyl ester moiety and an n-propyl (butyryl) ketone side chain. This compound belongs to the broader class of cyanoethyl β-keto esters, which are valued as synthetic intermediates for heterocyclic construction and chiral building block preparation.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Cat. No. B8301324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethyl 3-oxohexanoate
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)OCCC#N
InChIInChI=1S/C9H13NO3/c1-2-4-8(11)7-9(12)13-6-3-5-10/h2-4,6-7H2,1H3
InChIKeyLNMXNJJQDMQJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoethyl 3-Oxohexanoate Procurement Guide: Structural and Physicochemical Baseline for Sourcing Decisions


2-Cyanoethyl 3-oxohexanoate (C₉H₁₃NO₃, MW 183.20 g/mol) is a bifunctional β-keto ester bearing a 2-cyanoethyl ester moiety and an n-propyl (butyryl) ketone side chain . This compound belongs to the broader class of cyanoethyl β-keto esters, which are valued as synthetic intermediates for heterocyclic construction and chiral building block preparation. In contrast to the more extensively documented 2-cyanoethyl 3-oxobutanoate (CAS 65193-87-5, MW 155.15 g/mol, used as a felodipine-d3 intermediate), the 3-oxohexanoate derivative incorporates an extended propyl ketone chain that confers distinct physicochemical properties relevant to solubility, reactivity, and downstream synthetic utility . This guide focuses exclusively on quantifiable differentiation from its closest in-class analogs to support evidence-based procurement and formulation decisions.

Why 2-Cyanoethyl 3-Oxohexanoate Cannot Be Replaced by Generic β-Keto Esters: Structural Uniqueness Drives Functional Outcomes


Procurement specialists and synthetic chemists should recognize that simple interchange with ethyl-, methyl-, or tert-butyl 3-oxohexanoate analogs, or with 2-cyanoethyl 3-oxobutanoate, carries quantifiable risk of divergent synthetic outcomes. The 2-cyanoethyl ester group functions as a masked synthetic handle—the nitrile can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid—while the extended n-propyl ketone chain fundamentally alters lipophilicity (estimated logP of the free 3-oxohexanoic acid is 0.43–0.54 [1]) relative to the acetyl analog. Additionally, the steric and electronic environment of the butyryl ketone directly modulates both the acidity of the α-methylene protons and the stereochemical outcome of enzymatic ketoreductase-catalyzed reductions, where substrate chain length at the β-position has been shown to significantly influence both conversion and enantioselectivity . Without quantitative comparative data, assuming interchangeability risks failed reactions, lower yields, or suboptimal stereochemical purity.

Quantitative Differential Evidence for 2-Cyanoethyl 3-Oxohexanoate Against Closest Analogs


Molecular Weight and LogP Differentiation: Propyl vs. Methyl Ketone Side Chain Impacts Physicochemical Profile

2-Cyanoethyl 3-oxohexanoate (C₉H₁₃NO₃, MW 183.20 g/mol) possesses a butyryl (C₃H₇–) ketone side chain, which is two methylene units longer than the acetyl (CH₃–) side chain of 2-cyanoethyl 3-oxobutanoate (C₇H₉NO₃, MW 155.15 g/mol), representing an 18.1% increase in molecular weight [1]. The free acid form of the 3-oxohexanoate scaffold (3-oxohexanoic acid) has an experimentally derived logP of 0.43–0.54, compared with an estimated logP of approximately -0.1 for 3-oxobutanoic acid (acetoacetic acid), indicating a meaningful increase in lipophilicity conferred by the propyl extension [2]. This logP shift is class-consistent: each additional methylene unit in an aliphatic β-keto acid typically contributes +0.4 to +0.5 to logP.

Physicochemical profiling Lipophilicity ADME prediction Lead optimization

Cyanoethyl Ester as a Latent Functional Handle: Orthogonal Reactivity vs. Simple Alkyl Esters

The 2-cyanoethyl ester group in 2-cyanoethyl 3-oxohexanoate serves as a latent 3-aminopropyl or 3-carboxypropyl precursor, unlike the simple methyl or ethyl esters of 3-oxohexanoate (methyl 3-oxohexanoate, CAS 30414-54-1, MW 144.17 g/mol; ethyl 3-oxohexanoate, CAS 3249-68-1, MW 158.20 g/mol) which can only be saponified or transesterified [1]. The nitrile moiety can undergo selective reduction (e.g., H₂/Raney-Ni or BH₃·THF) to give the corresponding primary amine, or hydrolysis (acidic or basic) to the carboxylic acid, without affecting the β-keto ester functionality if controlled conditions are employed. This is a class-level advantage shared by all 2-cyanoethyl β-keto esters, but when combined with the extended butyryl chain, it offers a uniquely functionalized scaffold for iterative synthesis.

Prodrug design Heterocyclic synthesis Nitrile reduction Orthogonal protection

Enzymatic Ketoreductase Reduction: Stereoselectivity of α-Cyanoethyl-β-Keto Esters vs. Unsubstituted Analogs

The enzymatic reduction of α-cyanoethyl-substituted β-keto esters by NADPH-dependent ketoreductases (KREDs) has been demonstrated to proceed with excellent stereoselectivity in the class. Giannopoulos et al. (2020) reported that α-cyanomethyl- and α-cyanoethyl-β-keto esters were reduced to optically pure β-hydroxy esters with >99% diastereomeric excess (de), >99% enantiomeric excess (ee), and >99% conversion, yielding one stereoisomer out of four possible . By contrast, unsubstituted β-keto esters lacking the α-cyanoalkyl group typically show lower stereoselectivity under comparable conditions because the α-substituent plays a critical role in directing enzyme–substrate binding. This finding is class-level but directly relevant to 2-cyanoethyl 3-oxohexanoate, which can be α-cyanoethylated at the active methylene position to generate an α-cyanoethyl-β-keto ester amenable to this highly stereoselective reduction.

Biocatalysis Chiral alcohol synthesis Ketoreductase Stereoselective reduction

Transesterification-Based Synthetic Accessibility: Documented Preparative Route Specific to the Cyanoethyl Ester

2-Cyanoethyl 3-oxohexanoate can be prepared via a transesterification-type reaction between ethyl 3-oxohexanoate (CAS 3249-68-1) and 3-hydroxypropionitrile at elevated temperature (180–205°C), with the liberated ethanol removed by distillation to drive the equilibrium [1]. This synthetic route uses commercially available ethyl 3-oxohexanoate, which is produced at industrial scale (boiling point 104°C at 22 mmHg, density 0.989 g/mL ), and 3-hydroxypropionitrile, an inexpensive bulk chemical. The reaction temperature of 180–205°C is compatible with standard plant equipment and does not require cryogenic conditions or specialized catalysts. The analogous transesterification of methyl 3-oxohexanoate (boiling point 85–88°C at 25 hPa [2]) would proceed at a lower temperature but with methanol as the distillate, offering a potential process variant.

Process chemistry Transesterification Scale-up synthesis Cyanoethylation

Heterocyclic Synthesis Utility: Butyryl Side Chain Enables Distinct Substitution Patterns vs. Acetyl Analogs

β-Keto esters are canonical substrates for Knorr pyrrole synthesis (condensation with α-amino ketones) and Hantzsch dihydropyridine synthesis (condensation with aldehydes and ammonia) [1]. The butyryl (C₃H₇) side chain of 2-cyanoethyl 3-oxohexanoate yields 4-propyl-substituted heterocyclic products, whereas 2-cyanoethyl 3-oxobutanoate (acetyl side chain) yields the corresponding 4-methyl-substituted products. This structural divergence is critical when the heterocyclic target requires a specific alkyl substitution pattern for biological activity—the propyl group cannot be introduced by methylation of the methyl-substituted product. The cyanoethyl ester remains intact through typical Knorr and Hantzsch condensation conditions, enabling subsequent nitrile-specific transformations (reduction or hydrolysis) at a later synthetic stage.

Knorr pyrrole synthesis Hantzsch pyridine synthesis Heterocyclic chemistry Building block differentiation

Evidence-Backed Application Scenarios for 2-Cyanoethyl 3-Oxohexanoate Procurement


Chiral β-Hydroxy-α-Cyanoethyl Ester Synthesis via Ketoreductase Biocatalysis

2-Cyanoethyl 3-oxohexanoate can be α-cyanoethylated (via Michael addition of its enolate to acrylonitrile) to generate an α,α-bis(cyanoethyl)-β-keto ester or selectively mono-alkylated to yield an α-cyanoethyl-β-keto ester. These substrates are then reduced by commercially available NADPH-dependent ketoreductases (KREDs) to give optically pure β-hydroxy-α-cyanoethyl esters with reported stereoselectivities exceeding 99% de and 99% ee . The resulting chiral β-hydroxy esters are direct precursors to enantiopure α-substituted γ-butyro- and δ-valerolactams—privileged scaffolds in pharmaceutical discovery. This application leverages both the butyryl chain (which influences enzyme substrate recognition) and the cyanoethyl handle (which enables the critical α-substitution pattern required for high stereoselectivity).

4-Propyl-Substituted Heterocyclic Library Synthesis for Drug Discovery

The butyryl (C₃H₇) ketone side chain of 2-cyanoethyl 3-oxohexanoate is structurally pre-configured for constructing 4-propyl-substituted heterocycles via Knorr pyrrole synthesis, Hantzsch pyridine synthesis, or Biginelli-type cyclocondensations. These 4-propyl heterocyclic scaffolds are distinct from the 4-methyl products obtained from 2-cyanoethyl 3-oxobutanoate and cannot be accessed from the acetyl analog through simple methylation. The retained cyanoethyl ester group can be reduced (H₂/Raney-Ni) to a 3-aminopropyl ester, which subsequently undergoes spontaneous intramolecular cyclization to form seven-membered lactams—a synthetic sequence that is uniquely enabled by the cyanoethyl ester's latent amine functionality .

Process-Scale Synthesis of Cyanoethyl-Functionalized Building Blocks via Solvent-Free Transesterification

The documented preparative route—transesterification of ethyl 3-oxohexanoate with 3-hydroxypropionitrile at 180–205°C with in-situ distillative removal of ethanol—is inherently solvent-free, catalyst-free, and uses commodity-priced starting materials . This makes the compound attractive for process R&D groups seeking to prepare multi-kilogram quantities of a cyanoethyl-functionalized β-keto ester building block without specialized equipment or waste stream management associated with metal catalysts. The higher reaction temperature compared to the methyl ester analog is offset by the lower cost and wider availability of ethyl 3-oxohexanoate at industrial scale .

Orthogonally Protected Keto-Ester Scaffold for Iterative Fragment Coupling

2-Cyanoethyl 3-oxohexanoate presents three independently addressable functional groups: (i) the β-keto ester active methylene for C–C bond formation via enolate alkylation or acylation, (ii) the butyryl ketone for chemoselective nucleophilic addition or reductive amination, and (iii) the cyanoethyl ester for subsequent nitrile reduction or hydrolysis . This orthogonal reactivity profile is superior to simple alkyl 3-oxohexanoates (methyl or ethyl esters) which offer only two reactive sites, and to 2-cyanoethyl 3-oxobutanoate which has three sites but with an acetyl rather than butyryl ketone. Procurement of this compound thus consolidates three synthetic operations into a single starting material, potentially reducing the number of intermediates that must be separately sourced.

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